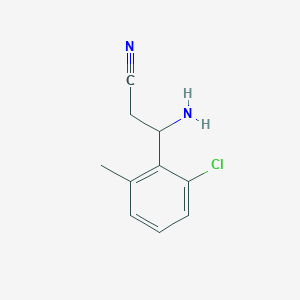
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11ClN2 It is a derivative of propanenitrile, featuring an amino group and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile typically involves the reaction of 2-chloro-6-methylbenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the following steps:
Formation of Imines: The aldehyde reacts with an amine to form an imine intermediate.
Addition of Cyanide: The imine intermediate reacts with a cyanide source, such as sodium cyanide or potassium cyanide, to form the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chlorophenyl)propanenitrile
- 3-Amino-3-(2-methylphenyl)propanenitrile
- 3-Amino-3-(2-bromophenyl)propanenitrile
Uniqueness
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
3-Amino-3-(2-chloro-6-methylphenyl)propanenitrile, with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol, is an organic compound notable for its structural features, including an amino group, a chloro-substituted aromatic ring, and a nitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in synthetic chemistry.
The compound's reactivity is influenced by its functional groups:
- Amino Group : Participates in nucleophilic substitutions.
- Nitrile Group : Can undergo hydrolysis to yield carboxylic acids.
- Chloro Substituent : Engages in electrophilic aromatic substitution reactions.
These characteristics make this compound a versatile intermediate for further functionalization and exploration of biological activity.
Biological Activity
Research indicates that this compound exhibits several potential biological activities:
- Substrate for Nitrilase Enzymes : The compound can act as a substrate for nitrilase enzymes, which catalyze the conversion of nitriles to carboxylic acids and ammonia. This enzymatic activity is significant in both biochemical pathways and industrial applications.
-
Therapeutic Potential : Modifications to its structure may lead to analogs with therapeutic properties, including:
- Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest possible applications in cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzymatic Studies : Interaction studies reveal that this compound can serve as a substrate for nitrilase enzymes, facilitating biotransformation processes crucial for drug metabolism and biocatalysis.
- Structural Analog Comparison : A comparative analysis with structurally similar compounds highlights the unique substitution pattern of this compound, affecting its chemical reactivity and biological activity. Below is a summary table of structurally similar compounds:
| Compound Name | Structural Features |
|---|---|
| (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile | Contains a para-chloro substitution |
| (3R)-3-Amino-3-(3-methylphenyl)propanenitrile | Contains a meta-methyl substitution |
| (3R)-3-Amino-3-(3-bromophenyl)propanenitrile | Contains a bromine substituent |
This table illustrates how varying substituents can influence the biological properties of similar compounds.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-6-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-3-2-4-8(11)10(7)9(13)5-6-12/h2-4,9H,5,13H2,1H3 |
InChI Key |
UJMXLMCCMSEEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















